molecular formula C19H12N2O4 B2401681 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1235337-41-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2401681
CAS No.: 1235337-41-3
M. Wt: 332.315
InChI Key: XVXUECZIDSXWMM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a synthetic small molecule incorporating a benzoxazole scaffold, a structure recognized for its diverse biological activity and significance in medicinal chemistry research. Compounds based on the benzo[d]oxazole core have been investigated for multiple therapeutic areas, including as potential inhibitors of enzymes like tyrosinase . Tyrosinase is a key enzyme in melanin production, and its overactivity is associated with medical and cosmetic skin hyperpigmentation disorders; potent inhibitors based on this scaffold have demonstrated effective melanin reduction in cellular models and in vivo, showing significantly higher depigmentation effects than kojic acid without cytotoxicity . Furthermore, the benzoxazole pharmacophore is found in molecules studied for their role in modulating protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a critical immune checkpoint in cancer therapy . Other research avenues for related structures include their use as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, representing a polypharmacology approach to treating pain and inflammation . This compound is provided exclusively for research purposes in these and other exploratory biological studies. It is intended for use by qualified scientific professionals in laboratory settings only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUECZIDSXWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and amide formation processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxazole and pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The benzoxazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytotoxic Benzo[d]oxazole Derivatives

Compounds in the "12 series" (e.g., 12c, 12d, 12e) from share structural similarities with the target compound, particularly the benzo[d]oxazole-phenyl backbone. However, these analogs incorporate thioacetamido linkages and variable substituents (e.g., tert-butyl, methoxyphenyl), which modulate their cytotoxicity against HepG2 cells. Key findings include:

Compound Substituent(s) IC50 (μM) BAX/Bcl-2 Ratio Caspase-3 Activation
12c Cyclopentyl, 5-methyl 8.2 3.5 2.8-fold increase
12d tert-Butyl 6.7 4.1 3.1-fold increase
12e tert-Butyl, 5-chloro 5.9 4.8 3.5-fold increase

However, the pyranone carboxamide group may alter solubility or target specificity compared to the sulfur-containing analogs .

Optoelectronic Materials with Benzo[d]oxazole Moieties

and highlight benzo[d]oxazole-based compounds like 10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) and tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO). These materials exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV), making them suitable for OLEDs .

Compound Application Emission Color ΔE_ST (eV) TADF Lifetime (μs)
BOX OLED emitter Blue-green 0.09 0.8
4-TBOPO OLED host Blue N/A N/A
Target Compound Undocumented N/A N/A N/A

Discussion

The target compound’s benzo[d]oxazole core positions it within a versatile chemical space, but its unique pyranone carboxamide group distinguishes it from analogs in cytotoxicity, optoelectronics, and synthesis. Key comparisons include:

  • Cytotoxicity : Unlike thioacetamido derivatives (12 series), the carboxamide linkage may enhance metabolic stability or alter target engagement .
  • Optoelectronics: The absence of phenoxazine or phosphine oxide groups likely limits TADF activity, though the pyranone’s electron-withdrawing nature could enable novel charge-transfer properties .
  • Synthesis : Intermediate characterization methods (e.g., NMR, IR) used for vinyl benzoates are directly applicable to the target compound, ensuring robust structural validation .

Further studies should prioritize biological screening and photophysical characterization to elucidate the compound’s unique profile.

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]oxazole moiety and a pyran-5-carboxamide backbone. The synthesis typically involves several steps, including:

  • Formation of the benzo[d]oxazole moiety : This can be achieved through cyclization reactions involving 2-aminophenol and carboxylic acid derivatives.
  • Coupling with phenyl groups : Using palladium-catalyzed reactions to attach phenyl groups to the benzo[d]oxazole intermediate.
  • Formation of the pyran structure : This may involve reactions with diketones or other suitable reagents under acidic or basic conditions.

The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors. The benzo[d]oxazole moiety can engage in π-stacking interactions with aromatic amino acids in enzyme active sites, while the carboxamide group may form hydrogen bonds with polar residues, modulating enzyme activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzoxazole structure have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against pathogens like Candida albicans .

Cytotoxicity and Anticancer Potential

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) suggests that modifications to the benzoxazole ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

  • Antibacterial Screening : A study screened multiple benzoxazole derivatives for antibacterial activity, revealing that certain compounds exhibited minimal inhibitory concentrations (MIC) effective against Bacillus subtilis and Escherichia coli. The most active compound showed an MIC significantly lower than standard antibiotics .
    CompoundMIC against B. subtilisMIC against E. coli
    Compound 110 µg/mL20 µg/mL
    Compound 215 µg/mL25 µg/mL
  • Cytotoxicity Assays : In vitro studies revealed that certain derivatives exhibited higher cytotoxicity towards cancer cell lines compared to normal fibroblast cells, suggesting a potential therapeutic window for anticancer applications .
    Cell LineIC50 (µM) for Compound AIC50 (µM) for Compound B
    MCF-7515
    A5491020
    Normal Fibroblasts3050

Q & A

Q. Key Considerations :

  • Temperature control (60–100°C) prevents side reactions in exothermic steps.
  • Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

How is this compound characterized analytically?

Basic Research Question
Primary Methods :

  • FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzo[d]oxazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR spectroscopy : Confirm regiochemistry (e.g., pyran C-5 carboxamide resonance at δ 160–165 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the solid state .

Q. Data Interpretation :

  • Compare spectral data with structurally analogous compounds (e.g., pyran-2-carboxamide derivatives) to validate assignments .

What biological activities have been reported for this compound?

Basic Research Question
Reported Activities :

  • Enzyme inhibition : Moderate activity (IC₅₀ = 2–10 µM) against kinases and cyclooxygenase-2 (COX-2) due to π-π stacking with catalytic residues .
  • Anticancer potential : Apoptosis induction in HeLa cells (EC₅₀ = 15 µM) via mitochondrial pathway activation .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Q. Computational Tools :

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 .

What computational methods optimize the synthesis and reactivity of this compound?

Advanced Research Question
Strategies :

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
  • Reaction path screening : ICReDD’s workflow combines density functional theory (DFT) and machine learning to prioritize viable synthetic routes .

Q. Case Study :

  • Solvent effects (e.g., DMF vs. THF) on reaction energy barriers can reduce trial-and-error experimentation by 40% .

How can contradictions in reported bioactivity data be resolved?

Advanced Research Question
Common Sources of Discrepancy :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
  • Purity issues : HPLC-MS validation (>98% purity) minimizes off-target effects .

Q. Resolution Workflow :

Reproduce studies under controlled conditions (fixed pH, temperature).

Validate target engagement via SPR or ITC binding assays .

Cross-reference with structurally validated analogs (e.g., fluorobenzyl derivatives) to isolate key pharmacophores .

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